molecular formula C17H15N3O4 B2908026 N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide CAS No. 1103516-53-5

N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide

Cat. No.: B2908026
CAS No.: 1103516-53-5
M. Wt: 325.324
InChI Key: RSMOCTIDOMIFIL-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide is a novel chemical entity designed for advanced pharmaceutical and life science research. This compound integrates a benzo[d][1,3]dioxole moiety, a privileged structure in medicinal chemistry known for its presence in bioactive molecules . The molecular scaffold suggests potential as a key intermediate or functional probe in drug discovery projects, particularly for developing enzyme inhibitors or receptor modulators . The dicarboxamide linkage attached to an indoline core provides a rigid framework that may contribute to selective target binding and metabolic stability, making it a valuable tool for researchers investigating new therapeutic pathways . As a building block, this compound can be used to explore structure-activity relationships (SAR) in the synthesis of more complex molecules aimed at various disease targets . It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-N-(1,3-benzodioxol-5-yl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c18-16(21)13-7-10-3-1-2-4-12(10)20(13)17(22)19-11-5-6-14-15(8-11)24-9-23-14/h1-6,8,13H,7,9H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMOCTIDOMIFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indoline and benzo[d][1,3]dioxole derivatives.

    Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to link the indoline core with the benzo[d][1,3]dioxole moiety.

    Amidation: The resulting intermediate undergoes amidation to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with fewer oxygen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer studies, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization, leading to mitotic blockade and cell death .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Key Spectral Data (IR, NMR)
N1-(Benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide Indoline-dicarboxamide Benzo[d][1,3]dioxole, dual carboxamide N/A Not reported in evidence
4d (Benzimidazole derivative) Benzimidazole Dual benzo[d][1,3]dioxole, fluoro 215–217 IR: 1670 cm⁻¹ (C=N); ¹H-NMR: δ 7.12 (s, 1H)
5b-j (Brominated derivative) Benzimidazole 6-Bromo-benzo[d][1,3]dioxole, methylthio 190–240 (variable) ¹³C-NMR: δ 152.3 (C-Br); MS: m/z 485 [M+]
D-19 (Pyrrole-carboxamide) Pyrrole Benzo[d][1,3]dioxolemethyl, dimethylpyridinyl N/A Not reported in evidence

Research Findings and Implications

  • Synthetic Flexibility : Compounds like 4d and 5b-j demonstrate that benzo[d][1,3]dioxole derivatives can be tailored via halogenation or functional group substitution to modulate properties such as solubility and bioavailability .
  • Limitations : Direct pharmacological data for this compound are absent in the evidence, necessitating further studies to validate its bioactivity.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)indoline-1,2-dicarboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H18N2O5
  • Molecular Weight : 342.36 g/mol
  • CAS Registry Number : 686743-76-0

This compound features a benzo[d][1,3]dioxole moiety linked to an indoline structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including coupling reactions and cyclization processes. The synthesis pathways often utilize palladium-catalyzed cross-coupling methods to form the indoline core while incorporating the benzo[d][1,3]dioxole substituent.

Anticancer Properties

Recent studies have focused on the anticancer potential of N1-(benzo[d][1,3]dioxol-5-yl)indoline derivatives. For instance, a series of compounds with similar structures have shown promising activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (nM)Mechanism
3-N-Fused heteroaryl indolesCCRF-CEM328 - 644Induces apoptosis and cell cycle arrest at S phase
N1-(benzo[d][1,3]dioxol-5-yl)indoline analogsLNCaP, MIA PaCa-2Not specifiedTargeting lysosomes and inducing autophagy

The compound has demonstrated significant antiproliferative activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Mechanistic studies suggest that these compounds can induce apoptosis through various pathways such as cell cycle arrest and autophagy activation .

The mechanisms by which N1-(benzo[d][1,3]dioxol-5-yl)indoline derivatives exert their anticancer effects include:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Autophagy Activation : Enhancing cellular degradation processes that can lead to cancer cell death.

Research indicates that these compounds may enter cancer cells via specific transport mechanisms and accumulate in lysosomes, where they can exert their effects .

Case Studies

A notable study evaluated the efficacy of various benzo[d][1,3]dioxole-containing compounds against different types of cancer. The findings highlighted that certain derivatives exhibited potent inhibitory effects on tumor growth in vivo models. For instance:

"Compound 15f showed potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo" .

This underscores the potential of these compounds as therapeutic agents in cancer treatment.

Q & A

Q. Optimization Tips :

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in cross-reactions .
  • Solvents : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
  • Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For example, benzo[d][1,3]dioxole protons resonate at δ 5.9–6.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₅N₃O₄) .
  • Infrared Spectroscopy (IR) : Amide C=O stretches appear at ~1650–1700 cm⁻¹ .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

What strategies address contradictions in spectroscopic or chromatographic data during characterization?

Advanced Research Question
Methodological Answer :

  • Reproducibility Checks : Repeat synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
  • Alternative Analytical Techniques : Pair HPLC with LC-MS to distinguish co-eluting impurities .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Case Study : A 2023 study resolved discrepancies in indoline-proton assignments via NOESY correlations .

How can researchers design experiments to evaluate the biological activity of this compound?

Advanced Research Question
Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity with ATP analogs) .
    • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .
  • Molecular Docking : Screen against targets (e.g., PARP-1 or tubulin) using AutoDock Vina .
  • ADMET Prediction : SwissADME or pkCSM models assess pharmacokinetic properties .

Data Interpretation : Correlate IC₅₀ values with structural features (e.g., electron-withdrawing nitro groups in oxalamides enhance activity) .

What computational methods are effective for studying structure-activity relationships (SAR) in derivatives?

Advanced Research Question
Methodological Answer :

  • QSAR Modeling : Use MOE or Schrödinger to link descriptors (e.g., logP, H-bond donors) with activity .
  • Molecular Dynamics (MD) : Simulate binding stability in biological targets (e.g., 100-ns MD runs in GROMACS) .
  • Pharmacophore Mapping : Identify critical interaction motifs (e.g., benzo[d][1,3]dioxole as a hydrogen-bond acceptor) .

Example : A 2025 study identified π-π stacking between the indoline core and tyrosine residues as critical for kinase inhibition .

How do reaction intermediates influence the scalability of synthesis for industrial research?

Advanced Research Question
Methodological Answer :

  • Intermediate Stability : Monitor via TLC or in situ IR. For example, oxalic acid intermediates may require low-temperature storage .
  • Flow Chemistry : Continuous flow reactors reduce residence time and improve yield in amidation steps .
  • Green Chemistry Metrics : Calculate E-factors and atom economy to optimize waste reduction .

Case Study : A 2024 pilot-scale synthesis achieved 85% yield using microreactors for nitro-group reductions .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question
Methodological Answer :

  • Solvent Screening : Use solvent vapor diffusion with EtOAc/hexane mixtures .
  • Additives : Introduce co-crystallizing agents (e.g., L-proline) to stabilize lattice formation .
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturated DMSO solutions improves crystal quality .

Example : Single-crystal X-ray diffraction of a 2023 analog revealed planar amide geometries critical for bioactivity .

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